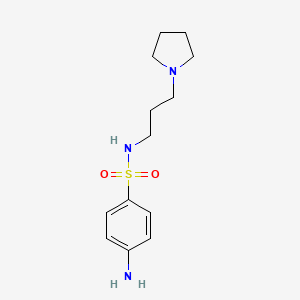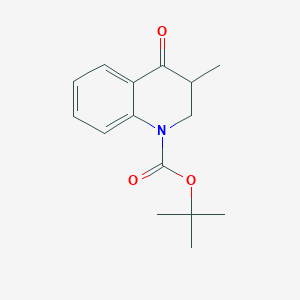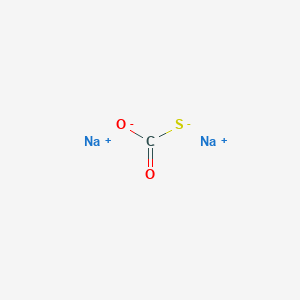
Sodium thiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium sulfidoformate is a chemical compound with the formula Na₂SO₂. It is a colorless, hygroscopic solid that is soluble in water, forming strongly alkaline solutions. This compound is commonly used in various industrial processes, including the production of rubber chemicals, sulfur dyes, and oil recovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium sulfidoformate can be synthesized through several methods. One common method involves the reaction of sodium sulfide with carbon dioxide under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Na2S+CO2→Na2SO2
Industrial Production Methods
In industrial settings, disodium sulfidoformate is produced on a large scale using similar methods. The process involves the continuous feeding of sodium sulfide and carbon dioxide into a reactor, where the reaction takes place. The product is then purified and crystallized to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium sulfidoformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium sulfate.
Reduction: It can be reduced to form sodium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogens like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Sodium sulfide (Na₂S)
Substitution: Sodium halides (NaX, where X is a halogen)
Applications De Recherche Scientifique
Disodium sulfidoformate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is used in studies involving sulfur metabolism and enzymatic reactions.
Industry: It is used in the production of rubber chemicals, sulfur dyes, and oil recovery processes.
Mécanisme D'action
The mechanism of action of disodium sulfidoformate involves its ability to donate sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved include sulfur metabolism and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium sulfide (Na₂S)
- Sodium sulfate (Na₂SO₄)
- Sodium thiosulfate (Na₂S₂O₃)
Uniqueness
Disodium sulfidoformate is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This dual functionality makes it a versatile compound in various chemical processes.
Propriétés
Formule moléculaire |
CNa2O2S |
|---|---|
Poids moléculaire |
122.06 g/mol |
Nom IUPAC |
disodium;sulfidoformate |
InChI |
InChI=1S/CH2O2S.2Na/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
Clé InChI |
VKJSPOIGADJDPH-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-chlorothieno[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8280218.png)
![N-[2-thiazolyl]-4-hydroxy-7-trifluoromethyl-3-quinoline-carboxamide](/img/structure/B8280220.png)
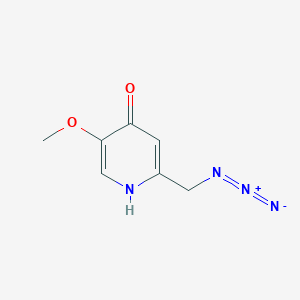
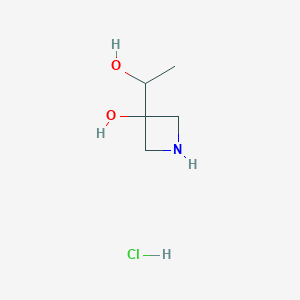
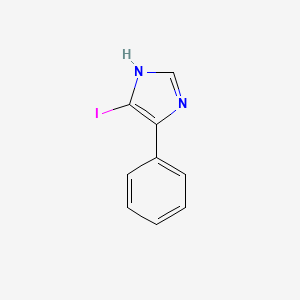
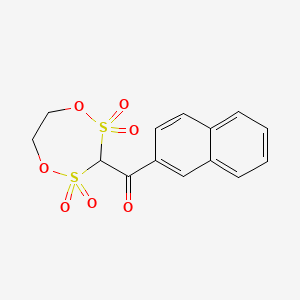
![5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
![2-[(Methylthio)(4-nitrophenyl)methylene]propanedinitrile](/img/structure/B8280269.png)
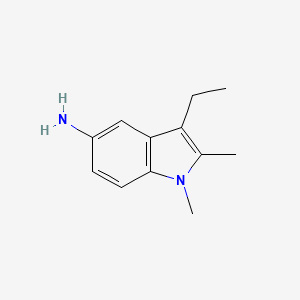
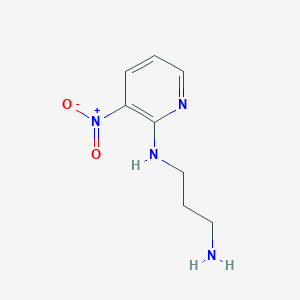
![4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B8280306.png)
